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Compound of Interest

Compound Name:
Methyl 2-formyl-3,5-

dimethoxybenzoate

Cat. No.: B1583233 Get Quote

An In-Depth Technical Guide to Methyl 2-formyl-
3,5-dimethoxybenzoate
For Researchers, Scientists, and Drug Development Professionals

Introduction
Methyl 2-formyl-3,5-dimethoxybenzoate is a polysubstituted aromatic compound featuring a

methyl ester, a formyl (aldehyde) group, and two methoxy groups on a benzene ring. Its

specific substitution pattern, with functional groups positioned ortho to each other, makes it a

valuable intermediate in synthetic organic chemistry. The presence of reactive aldehyde and

ester functionalities, combined with the electron-donating nature of the methoxy groups, allows

for a range of chemical transformations, rendering it a versatile building block for the

construction of more complex molecular architectures, including those with potential

pharmacological relevance. This guide provides a comprehensive overview of its properties,

synthesis, reactivity, and handling for professionals in research and development.

Core Physicochemical and Spectroscopic
Characteristics
Methyl 2-formyl-3,5-dimethoxybenzoate is typically encountered as an off-white to gray solid.

[1] Its core identifiers and physical properties are summarized in the table below.
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Property Value Source(s)

CAS Number 52344-93-1 [1][2][3]

Molecular Formula C₁₁H₁₂O₅ [1]

Molecular Weight 224.21 g/mol [1][2]

Melting Point 107-110 °C [1][2]

Appearance Off-white to gray solid [1]

Boiling Point (Predicted) 370.8 ± 42.0 °C [1]

Density (Predicted) 1.199 ± 0.06 g/cm³ [1]
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Solubility Profile
While specific quantitative solubility data for Methyl 2-formyl-3,5-dimethoxybenzoate is not

readily available in the literature, a qualitative assessment can be made based on its structure

and the general behavior of substituted benzaldehydes. The presence of polar functional

groups (ester, aldehyde, methoxy ethers) suggests some solubility in polar organic solvents.

However, the aromatic ring contributes to its nonpolar character. It is expected to be poorly

soluble in water but should exhibit good solubility in common organic solvents such as

chloroform, ethyl acetate, and alcohols.

Spectroscopic Data
Detailed experimental spectroscopic data for this specific compound is not widely published.

However, the expected spectral characteristics can be inferred from its structure.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic

protons, the aldehyde proton (typically a singlet around 10 ppm), the methyl ester protons (a

singlet around 3.9 ppm), and the two methoxy group protons (two singlets around 3.8-4.0

ppm).
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¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbons of the ester

and aldehyde (in the 160-190 ppm region), aromatic carbons, and the methyl carbons of the

ester and methoxy groups (typically in the 50-60 ppm range).

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands

for the C=O stretching of the aldehyde (around 1690-1715 cm⁻¹) and the ester (around

1720-1740 cm⁻¹), as well as C-O stretching for the ether and ester groups.

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) at

m/z 224, along with fragmentation patterns corresponding to the loss of methoxy, formyl, and

carbomethoxy groups.

Synthesis Methodologies
A specific, peer-reviewed synthesis protocol for Methyl 2-formyl-3,5-dimethoxybenzoate is

not prominently available in the chemical literature. However, a plausible and logical synthetic

route can be designed based on established ortho-formylation reactions of activated aromatic

systems. The most likely precursor for this synthesis is the commercially available Methyl 3,5-

dimethoxybenzoate (CAS 2150-37-0).

Proposed Synthetic Pathway: Ortho-Formylation
The introduction of a formyl group at the C2 position, which is ortho to the methyl ester and

flanked by two electron-donating methoxy groups, can be achieved through electrophilic

aromatic substitution. The directing effects of the substituents play a crucial role. Both methoxy

groups are strongly activating and ortho-, para-directing. The methyl ester group is deactivating

and meta-directing. The C2 position is activated by both methoxy groups, making it a prime

target for electrophilic attack.

A suitable method for this transformation is the ortho-formylation of phenols and their ethers. A

particularly effective and mild method was reported by Hofsløkken and Skattebøl, which utilizes

paraformaldehyde in the presence of magnesium chloride and triethylamine.
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Caption: Proposed synthesis of Methyl 2-formyl-3,5-dimethoxybenzoate.

Experimental Protocol (Proposed)
This protocol is a proposed adaptation of the method described by Hofsløkken and Skattebøl

for the ortho-formylation of phenols.[4]

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a reflux condenser

and a magnetic stirrer, add anhydrous magnesium chloride (1.5 equivalents) and

paraformaldehyde (2.0 equivalents). The flask should be under an inert atmosphere (e.g.,

argon or nitrogen).

Addition of Reagents: Add dry acetonitrile as the solvent, followed by the starting material,

Methyl 3,5-dimethoxybenzoate (1.0 equivalent).

Base Addition: Slowly add dry triethylamine (3.0 equivalents) to the stirred suspension.

Reaction: Heat the reaction mixture to reflux. The progress of the reaction should be

monitored by Thin Layer Chromatography (TLC).
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Workup: Upon completion, cool the mixture to room temperature. Acidify the reaction mixture

with a dilute solution of hydrochloric acid (e.g., 5% HCl).

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium

sulfate, and concentrate under reduced pressure. The crude product can then be purified by

column chromatography on silica gel.

Causality and Considerations:

Role of MgCl₂: The magnesium chloride acts as a Lewis acid, coordinating with the carbonyl

of the ester and potentially one of the methoxy groups, which enhances the acidity of the

aromatic proton at the C2 position and directs the formylation.

Triethylamine: This base is crucial for deprotonating the aromatic ring, facilitating the

electrophilic attack.

Paraformaldehyde: Serves as the source of the formyl group.

Potential Challenges: The starting material, while activated, is not a phenol. The reaction

may require elevated temperatures and longer reaction times compared to phenolic

substrates. Careful optimization of the stoichiometry and reaction time would be necessary

to maximize the yield and minimize the formation of byproducts.

Reactivity and Synthetic Applications
The primary utility of Methyl 2-formyl-3,5-dimethoxybenzoate in organic synthesis stems

from the reactivity of its aldehyde group. It can readily undergo reactions typical of aromatic

aldehydes, making it a valuable precursor for a variety of molecular scaffolds.

Hydrazone Formation
A documented application of this compound is its use in the synthesis of hydrazone derivatives.

Specifically, it has been reacted with 4-methoxybenzoylhydrazide to form methyl (E)-3,5-

dimethoxy-2-{[2-(4-methoxybenzoyl)hydrazin-1-ylidene]methyl}benzoate.[1]
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Methyl 2-formyl-3,5-dimethoxybenzoate
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Caption: Documented reaction of Methyl 2-formyl-3,5-dimethoxybenzoate.

This reaction is a classic condensation between an aldehyde and a hydrazine derivative,

forming a C=N double bond. Such hydrazone scaffolds are of significant interest in medicinal

chemistry due to their wide range of biological activities.

Other Potential Reactions
Given its structure, Methyl 2-formyl-3,5-dimethoxybenzoate is amenable to a variety of other

transformations, including:

Reductive Amination: The aldehyde can be converted to an amine through reaction with an

amine in the presence of a reducing agent.

Wittig Reaction: Reaction with phosphorus ylides can be used to form alkenes, extending the

carbon chain.

Oxidation: The aldehyde can be oxidized to a carboxylic acid, yielding a dicarboxylic acid

derivative.

Reduction: The aldehyde can be selectively reduced to an alcohol, providing a benzylic

alcohol derivative.

Cyclization Reactions: The ortho positioning of the formyl and methyl ester groups makes

this compound a potential precursor for the synthesis of heterocyclic systems, such as

isocoumarins or phthalides, through intramolecular reactions.

Handling and Safety
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Methyl 2-formyl-3,5-dimethoxybenzoate is classified as harmful if swallowed or in contact

with skin, and it causes skin irritation.[1] Standard laboratory safety precautions should be

followed when handling this compound.

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses,

gloves, and a lab coat.

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of

dust. Avoid contact with skin and eyes.

Storage: Store in a cool, dry place (recommended 2-8°C), tightly sealed, and under an inert

atmosphere such as nitrogen to prevent degradation.[1]

Conclusion
Methyl 2-formyl-3,5-dimethoxybenzoate is a valuable, polysubstituted aromatic intermediate

with significant potential in organic synthesis. While detailed experimental data and a wide

range of applications are not yet extensively documented in the public domain, its structural

features suggest a rich chemistry centered around its reactive aldehyde functionality. Its use as

a precursor to complex hydrazones highlights its utility in the synthesis of biologically relevant

molecules. As research continues, the applications of this versatile building block are likely to

expand, particularly in the fields of medicinal chemistry and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. ["Methyl 2-formyl-3,5-dimethoxybenzoate" properties
and characteristics]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1583233#methyl-2-formyl-3-5-dimethoxybenzoate-
properties-and-characteristics]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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